N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine
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Overview
Description
N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine is a complex organic compound that features an indole moiety linked to a cyclohexanamine group via a methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxypropyl Chain: The indole derivative is then reacted with a suitable alkylating agent, such as 3-chloro-2-methoxypropylamine, under basic conditions to form the intermediate product.
Cyclohexanamine Coupling: The final step involves the coupling of the intermediate product with cyclohexanamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The indole moiety is known to mimic the structure of serotonin, allowing the compound to bind to serotonin receptors and modulate their activity. This can lead to various pharmacological effects, including mood regulation and cognitive enhancement .
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol: This compound has a similar indole structure but differs in the attached functional groups and their positions.
1-[4-(Diphenylmethyl)-1-piperazinyl]-3-(1H-indol-4-yloxy)-2-propanol: Another indole derivative with different substituents, leading to distinct pharmacological properties
Uniqueness
N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine is unique due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with serotonin receptors distinguishes it from other indole derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H26N2O2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[3-(1H-indol-4-yloxy)-2-methoxypropyl]cyclohexanamine |
InChI |
InChI=1S/C18H26N2O2/c1-21-15(12-20-14-6-3-2-4-7-14)13-22-18-9-5-8-17-16(18)10-11-19-17/h5,8-11,14-15,19-20H,2-4,6-7,12-13H2,1H3 |
InChI Key |
GQRGXDLRBVFYJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC1CCCCC1)COC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
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